molecular formula C13H10Cl2F4N2O3 B456534 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE

Cat. No.: B456534
M. Wt: 389.13g/mol
InChI Key: MPYDWPJFMDPNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl groups are introduced through fluorination reactions, often using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . The dichlorophenoxy group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoromethyl and dichlorophenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The difluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the dichlorophenoxy group can modulate its activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE is unique due to its combination of difluoromethyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10Cl2F4N2O3

Molecular Weight

389.13g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(3,4-dichlorophenoxy)ethanone

InChI

InChI=1S/C13H10Cl2F4N2O3/c14-7-2-1-6(3-8(7)15)24-5-10(22)21-13(23,12(18)19)4-9(20-21)11(16)17/h1-3,11-12,23H,4-5H2

InChI Key

MPYDWPJFMDPNPU-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl)C(F)F

Origin of Product

United States

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